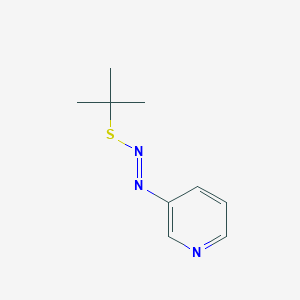
Tert-butylsulfanyl(pyridin-3-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butylsulfanyl(pyridin-3-yl)diazene is an azo compound (R-N=N-R′) where R is a tert-butylsulfanyl group (-S-C(CH₃)₃) and R′ is a pyridin-3-yl moiety. Azo compounds are characterized by their diazene (HN=NH) core, with substituents influencing their electronic, steric, and reactive properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butylsulfanyl(pyridin-3-yl)diazene is compared to three analogs: methyl(pyridin-3-yl)diazene, phenylsulfanyl(phenyl)diazene, and 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (a non-azo compound with structural similarities).
Structural and Electronic Differences
Table 1: Substituent Effects on Key Properties
Key Observations :
- Steric Effects : The tert-butylsulfanyl group in the target compound reduces reactivity by hindering intermolecular interactions, unlike smaller substituents (e.g., methyl) .
Stability and Reactivity
- Thermal Stability : Bulky tert-butylsulfanyl groups increase thermal stability by reducing molecular motion and decomposition pathways. Methyl analogs decompose faster due to weaker steric protection .
- Photoreactivity : Pyridinyl groups in azo compounds often exhibit redshifted absorbance spectra compared to phenyl, enabling applications in light-responsive materials.
Properties
CAS No. |
132555-20-5 |
|---|---|
Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChI Key |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















